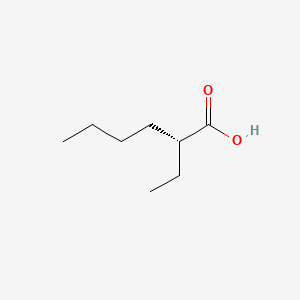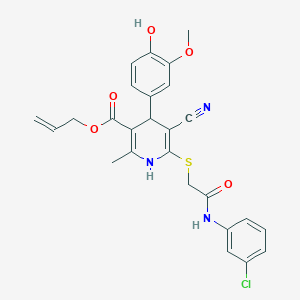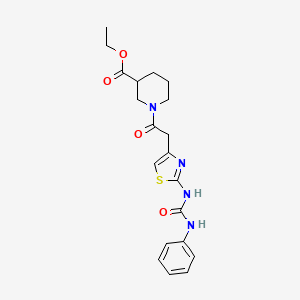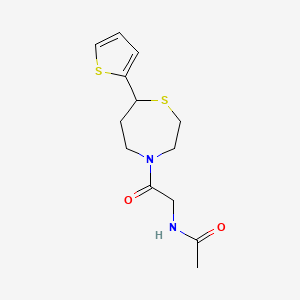![molecular formula C17H14F5NO3 B2468141 2-(3,5-dimethylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 251097-75-3](/img/structure/B2468141.png)
2-(3,5-dimethylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide, commonly referred to as “3,5-DMPF-2,2-DFA”, is a novel compound synthesized by researchers in the fields of biochemistry, organic chemistry, and pharmaceutical sciences. This compound has been studied for its potential applications in the fields of drug discovery, drug delivery, and drug metabolism. 3,5-DMPF-2,2-DFA has been found to exhibit a wide range of biological effects, including anti-inflammatory, anti-cancer, and antioxidant activity.
Applications De Recherche Scientifique
3,5-DMPF-2,2-DFA has been studied for its potential applications in drug discovery, drug delivery, and drug metabolism. It has been found to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to possess anti-inflammatory, anti-oxidant, and anti-viral properties. In addition, 3,5-DMPF-2,2-DFA has been studied for its potential use as a drug delivery system for various therapeutic agents, such as small interfering RNA (siRNA).
Mécanisme D'action
The exact mechanism of action of 3,5-DMPF-2,2-DFA is not yet fully understood. However, it is believed that the compound may interact with certain cell surface receptors, such as the Toll-like receptor 4 (TLR4), to modulate the activity of certain signal transduction pathways. In addition, 3,5-DMPF-2,2-DFA has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects
3,5-DMPF-2,2-DFA has been found to possess a wide range of biochemical and physiological effects. In particular, it has been found to possess anti-inflammatory, anti-cancer, and antioxidant activity. In addition, 3,5-DMPF-2,2-DFA has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3,5-DMPF-2,2-DFA in laboratory experiments has several advantages. First, 3,5-DMPF-2,2-DFA can be synthesized in a relatively straightforward manner. Second, the compound has been found to possess a wide range of biological activities, making it an attractive compound for use in drug discovery and drug delivery applications. Third, the compound is relatively stable and can be stored at room temperature for extended periods of time.
However, there are also some limitations to the use of 3,5-DMPF-2,2-DFA in laboratory experiments. First, the compound is relatively expensive, making it difficult to use in large-scale experiments. Second, the exact mechanism of action of 3,5-DMPF-2,2-DFA is not yet fully understood, which can make it difficult to predict its effects in certain situations. Finally, the compound has not yet been approved for clinical use, making it difficult to study its effects in humans.
Orientations Futures
There are several potential future directions for the study of 3,5-DMPF-2,2-DFA. First, further research is needed to better understand the mechanism of action of 3,5-DMPF-2,2-DFA. Second, additional studies are needed to determine the potential therapeutic applications of 3,5-DMPF-2,2-DFA. Third, further research is needed to determine the potential side effects of 3,5-DMPF-2,2-DFA. Finally, additional studies are needed to determine the optimal dosage and administration of 3,5-DMPF-2,2-DFA for various therapeutic applications.
Méthodes De Synthèse
3,5-DMPF-2,2-DFA was synthesized by a multi-step procedure involving the reaction of 3,5-dimethylphenol with difluoromethanesulfonyl chloride, followed by a coupling reaction with 4-(trifluoromethoxy)phenylacetic acid. The compound was then purified by column chromatography and recrystallization. The overall yield of the synthesis was found to be approximately 70%.
Propriétés
IUPAC Name |
2-(3,5-dimethylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F5NO3/c1-10-7-11(2)9-14(8-10)25-16(18,19)15(24)23-12-3-5-13(6-4-12)26-17(20,21)22/h3-9H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXCJZYUISZVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C(=O)NC2=CC=C(C=C2)OC(F)(F)F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone](/img/structure/B2468058.png)
![3-(2-chlorophenyl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2468061.png)


![7-methyl-1-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isochroman-3-carboxamide](/img/structure/B2468070.png)
![(E)-1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2468072.png)
![(E)-7-(but-2-en-1-yl)-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2468074.png)


![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-fluorobenzenesulfonamide](/img/structure/B2468077.png)

![3-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2468079.png)

![benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2468081.png)